Acetic acid;octane-1,8-dithiol

Self-assembled monolayers Thiol storage stability Surface chemistry

Acetic acid;octane-1,8-dithiol, systematically named 1,8-octanedithiol diacetate (CAS 351003-17-3), is a thioacetate-protected α,ω-alkanedithiol featuring an eight-carbon methylene backbone with acetyl-capped sulfur termini. It is a solid at ambient temperature (mp 37–41 °C) with a boiling point of 351.3 °C at 760 mmHg and a density of 1.054 g/cm³.

Molecular Formula C12H26O4S2
Molecular Weight 298.5 g/mol
CAS No. 351003-17-3
Cat. No. B1505044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;octane-1,8-dithiol
CAS351003-17-3
Molecular FormulaC12H26O4S2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C(CCCCS)CCCS
InChIInChI=1S/C8H18S2.2C2H4O2/c9-7-5-3-1-2-4-6-8-10;2*1-2(3)4/h9-10H,1-8H2;2*1H3,(H,3,4)
InChIKeyMFXDDALJRRGLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid;Octane-1,8-Dithiol (CAS 351003-17-3): A Thioacetate-Protected C8 Dithiol for Controlled Self-Assembly and Surface Functionalization


Acetic acid;octane-1,8-dithiol, systematically named 1,8-octanedithiol diacetate (CAS 351003-17-3), is a thioacetate-protected α,ω-alkanedithiol featuring an eight-carbon methylene backbone with acetyl-capped sulfur termini . It is a solid at ambient temperature (mp 37–41 °C) with a boiling point of 351.3 °C at 760 mmHg and a density of 1.054 g/cm³ . Unlike free 1,8-octanedithiol, which is a malodorous liquid prone to oxidative disulfide formation, the diacetate form provides air-stable, odor-masked storage and handling . The compound serves as a shelf-stable precursor that, upon in situ deprotection, liberates the active free dithiol for chemisorption onto gold surfaces, cross-linking of fullerene films, or templated growth of metal nanoparticles [1].

Why 1,8-Octanedithiol Diacetate Cannot Be Replaced by Unprotected C8-Dithiol or Other Chain-Length Analogs


Direct procurement of free 1,8-octanedithiol introduces oxidative instability, strong odor, and the risk of disulfide contamination that degrades self-assembled monolayer (SAM) quality . Conversely, adsorbing the thioacetate directly onto gold—without in situ deprotection—yields disordered, poorly packed SAMs that are measurably inferior to those formed from free thiols [1]. Shorter-chain dithiols such as 1,6-hexanedithiol produce SAMs with markedly different single-molecule conductance (9.4 × 10⁻⁵ G₀ for C6 vs. 1.3 × 10⁻⁵ G₀ for C8), making electronic properties highly chain-length-dependent [2]. Alternative protecting groups (e.g., trityl) deprotect under different conditions and yield SAMs of differing quality, so the thioacetate cannot be interchanged with other protected forms without altering monolayer outcomes [3]. These compound-specific structural, stability, and performance characteristics render generic substitution scientifically unsound for applications requiring reproducible surface functionalization, controlled conductivity, or templated nanoparticle growth.

Quantitative Head-to-Head Evidence Differentiating Acetic Acid;Octane-1,8-Dithiol from Closest Analogs


Physical Form and Ambient Stability: Solid Thioacetate vs. Liquid Free Dithiol

1,8-Octanedithiol diacetate is isolated as a solid with a melting point of 37–41 °C and a boiling point of 351.3 °C at 760 mmHg . In contrast, free 1,8-octanedithiol is a liquid at room temperature with a vapor pressure of 0.012 mmHg at 25 °C . Thioacetate protection prevents the spontaneous oxidation of thiol groups to disulfides that occurs in free dithiols under ambient atmosphere, as documented in the Sigma-Aldrich thioacetate deprotection protocol .

Self-assembled monolayers Thiol storage stability Surface chemistry

SAM Structural Order: In Situ Deprotected Thioacetate vs. Direct Thioacetate Adsorption on Au(111)

STM imaging reveals that direct adsorption of octanethioacetate (C8SAc) on Au(111) from methanol, DMF, or hexane produces only disordered SAMs regardless of solvent polarity [1]. In contrast, in situ deprotection of C8SAc in 30.7 mM NH₄OH at 323 K for 3 hours yields highly ordered SAMs exhibiting a well-defined c(4 × 2) phase, confirmed by STM and uniform adsorption signals in XPS [1]. This is consistent with the finding that SAMs from directly adsorbed alkanethioacetates are less densely packed and less ordered than those from the corresponding alkanethiols [2].

Scanning tunneling microscopy Self-assembled monolayer order Thioacetate deprotection

Single-Molecule Conductance: C8 Dithiol vs. C6 Dithiol in Gold Break Junctions

Single-molecule conductance measurements using STM break junctions under ultrahigh vacuum yield Gm6 (1,6-hexanedithiol) = 9.4 × 10⁻⁵ G₀ and Gm8 (1,8-octanedithiol) = 1.3 × 10⁻⁵ G₀, where G₀ is the quantum conductance unit (2e²/h ≈ 77.5 µS) [1]. This represents a 7.2-fold decrease in conductance when the alkane chain is extended by two methylene units, consistent with the exponential decay of tunneling current with molecular length (β ≈ 1.0 per CH₂) [1].

Molecular electronics Single-molecule conductance Alkanedithiol junction

SAM Quality: In Situ Thioacetate Deprotection vs. In Situ Trityl Deprotection on Gold

A systematic study compared SAMs formed via in situ deprotection of thioacetate-protected octadecanethiol (acetyl-ODT) with those formed via in situ deprotection of trityl-protected ODT [1]. Trityl deprotection (in TFA) yielded monolayers nearly indistinguishable from those prepared directly from free ODT, whereas acetyl deprotection (in THF/NH₄OH) yielded low-quality monolayers containing a mixture of adsorbates bound as thiolates and residual thioacetates [1]. This indicates that thioacetate-protected dithiols require careful optimization of deprotection conditions and may not achieve monolayer quality equivalent to trityl-protected analogs under identical protocols.

Self-assembled monolayer quality Thiol protecting groups Contact angle goniometry

Chain-Length-Dependent Multilayer Assembly: C8 Dithiol Enables Up to Eight Covalent Disulfide Layers on Gold

Spontaneous organization of covalently coupled disulfide multilayers on gold was examined using C6 (1,6-hexanedithiol), C8 (1,8-octanedithiol), and C9 (1,9-nonanedithiol) α,ω-dithiols [1]. All three chain lengths supported up to eight covalently attached layers, with interlayer S–S bond formation competing successfully against intralayer S–S bonding [1]. The multilayers remained stable after washing with 1 M KCl, water, ethanol, CHCl₃, and n-hexane, and after prolonged ambient exposure [1]. This demonstrates that the C8 chain length is functionally equivalent to C6 and C9 in multilayer architecture, but the C8-specific conductance (see Evidence Item 3) and the solid thioacetate precursor form (see Evidence Item 1) uniquely position C8 for applications where both predictable electronic properties and handling stability are required.

Disulfide multilayers Alkanedithiol assembly Ellipsometry

Processing Additive Performance: 1,8-Octanedithiol Enhances Bulk Heterojunction Solar Cell Morphology via High Boiling Point / Low Vapor Pressure

When 1,8-octanedithiol (ODT) is employed as a processing additive in polymer:fullerene bulk heterojunction solutions, its higher boiling point (351.3 °C at 760 mmHg) and lower vapor pressure relative to the host solvent prolong film drying and promote improved phase segregation, leading to enhanced charge carrier mobility and reduced recombination [1]. Two key criteria for alkanedithiols as morphology-control additives were identified: (i) selective solubility of the fullerene component, and (ii) a boiling point substantially higher (and vapor pressure lower) than the host solvent [2]. Shorter-chain dithiols such as 1,6-hexanedithiol have lower boiling points, limiting their utility as processing additives for high-boiling host solvents; longer-chain dithiols may suffer from reduced solubility, making C8 the empirically optimal chain length for this application.

Organic photovoltaics Bulk heterojunction morphology Solvent additive

Precision Application Scenarios Where Acetic Acid;Octane-1,8-Dithiol (CAS 351003-17-3) Provides Verifiable Differentiation


Fabrication of Highly Ordered Gold-Thiolate SAMs via In Situ NH₄OH Deprotection for Biosensor Electrodes

Researchers constructing mediatorless glucose biosensors or Prussian Blue nanoparticle-based electrodes require densely packed, well-ordered SAMs as insulating and linking layers [1]. 1,8-Octanedithiol diacetate serves as a shelf-stable solid precursor that, when subjected to in situ deprotection in 30.7 mM NH₄OH at 323 K for 3 hours, yields highly ordered c(4 × 2) SAMs on Au(111)—as confirmed by STM and XPS—comparable in quality to those prepared from free dithiols but without the attendant oxidative degradation and odor issues of the free thiol [2]. Direct use of free 1,8-octanedithiol introduces disulfide contaminants that degrade monolayer order, while substituting 1,6-hexanedithiol (C6) alters the monolayer thickness and single-molecule conductance by a factor of ~7.2×, undermining precise electrochemical response calibration [3].

Single-Molecule Conductance Junctions Requiring C8-Specific Electron Tunneling Resistance

Molecular electronics researchers building alkanedithiol break junctions need the C8 alkane chain to achieve a specific single-molecule conductance of 1.3 × 10⁻⁵ G₀ [1]. The C8 diacetate allows procurement and storage of the C8-dithiol precursor in a stable solid form; upon deprotection, the liberated C8 dithiol bridges the gold STM tip–substrate gap with precisely the conductance value dictated by the eight-carbon backbone. Substitution with 1,6-hexanedithiol (C6) yields a 7.2-fold higher conductance (9.4 × 10⁻⁵ G₀), while 1,10-decanedithiol (C10) reduces conductance further, rendering reproducible junction fabrication dependent on chain-length-specific procurement [1].

Templated Gold Nanoparticle Growth on Mixed C8-T/C8-DT Self-Assembled Monolayers

Controlled growth of gold nanoparticles via organometallic chemical vapor deposition (OMCVD) requires nucleation sites defined by the –SH head groups of a templating SAM [1]. The C8-DT/C8-T mixed SAM system allows precise tuning of nucleation site density by adjusting the molar ratio of dithiol (two –SH) to monothiol (one –SH) molecules [1]. Using the C8 diacetate precursor ensures that the dithiol component is delivered in a pure, oxidation-free form that, after in situ deprotection, yields consistent standing-up vs. lying-down species ratios, which directly govern nanoparticle growth velocity and final cluster density [1]. Shorter (C6) or longer (C10) dithiols would alter SAM thickness, chain flexibility, and nucleation site accessibility, complicating process calibration.

Bulk Heterojunction Organic Solar Cell Processing with Morphology-Control Additive

Polymer solar cell fabrication incorporating PCPDTBT:PCBM active layers benefits from the addition of 1,8-octanedithiol as a processing additive, where its high boiling point (351.3 °C) and low vapor pressure prolong film drying, promote fullerene phase segregation, and enhance electron mobility [1]. Procuring the C8 dithiol as the stable diacetate solid eliminates the odor and oxidation hazards associated with the free dithiol liquid, and a simple in situ or prior deprotection step (NaOH or NH₄OH hydrolysis) liberates the active additive immediately before spin-casting. Shorter-chain dithiols (C6) evaporate too rapidly to effect morphology control, while longer-chain analogs (C10) exhibit reduced solubility in the casting solvent, making the C8 length the empirically derived optimum for this application [1].

Quote Request

Request a Quote for Acetic acid;octane-1,8-dithiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.